L-ribofuranose
Overview
Description
L-ribofuranose is a simple sugar and carbohydrate with the molecular formula C5H10O5 . It is an unnatural sugar that was first prepared by Emil Fischer and Oscar Piloty in 1891 . The naturally-occurring form, D-ribose, is a component of the ribonucleotides from which RNA is built, making it necessary for coding, decoding, regulation, and expression of genes .
Synthesis Analysis
This compound has been synthesized and studied in terms of its conformational preferences . It has been found that L-DNA is chemically compatible with the D-form of DNA, allowing for the synthesis of chimeric molecules .Molecular Structure Analysis
The molecular structure of this compound includes a total of 20 bonds. There are 10 non-H bonds, 1 rotatable bond, 1 five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
The equilibrium and non-equilibrium furanose selection in the ribose isomerisation network has been studied . A combination of NMR measurements and statistical mechanics modelling has been used to predict a population inversion between furanose and pyranose at equilibrium at high temperatures .Physical and Chemical Properties Analysis
This compound has a molecular formula of C5H10O5, an average mass of 150.130 Da, and a monoisotopic mass of 150.052826 Da .Scientific Research Applications
1. Structural and Dynamic Properties of Nucleic Acids
Locked nucleic acid (LNA) modifications, which involve a -O-CH2- linkage in the furanose sugar of nucleic acids, including 2'-O,4'-C-methylene-α-L-ribofuranose (α-L-LNA), have been studied for their influence on the structure, stability, and solvation properties of RNA and DNA duplexes. These modifications lead to increased melting temperatures and have implications in antisense therapy (Suresh & Priyakumar, 2013).
2. Pharmacological Properties
Research on α-D-ribofuranose derivatives has revealed potential anti-inflammatory and analgesic activities. These derivatives, derived from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, have shown significant biological properties in both in vitro and in vivo tests, including effects on pain and inflammation (Rahman et al., 2020).
3. Nucleic Acid Conformation and Function
Modifications in the ribofuranose part of nucleic acids, such as in L-ribofuranose, have been shown to affect nucleic acid conformation and function. These changes have implications for ligand recognition, binding, and enzymatic activity, essential for understanding nucleic acid behavior and design (Evich, Spring-Connell, & Germann, 2017).
4. Antiproliferative Agents
This compound nucleoside analogues have been synthesized and evaluated for their antiproliferative activity. Molecular docking studies suggest that these compounds can act as potential inhibitors against certain receptors, indicating their use in cancer therapy (Atay, Tilki, & Dede, 2018).
5. Therapeutic and Diagnostic Applications
Studies on “all LNA” duplexes, containing 2′-O,4′-C-methylene-β-D-ribofuranose, have shown unique nucleic acid geometries. These geometries contribute to enhanced bio- and thermostability, making LNA-modified nucleic acids suitable for therapeutic and diagnostic applications (Foerster et al., 2012).
Properties
IUPAC Name |
(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-OWMBCFKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473022 | |
Record name | L-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41546-21-8 | |
Record name | L-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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